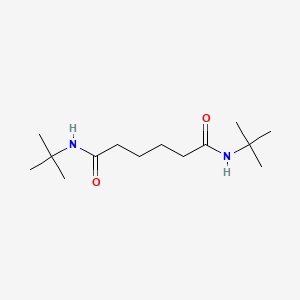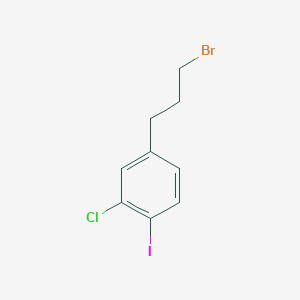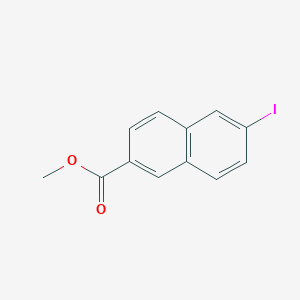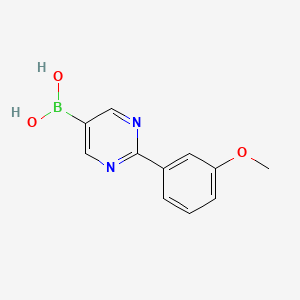
(4-((Diethylamino)methyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Diethylamino)methyl)phenyl)methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a diethylaminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diethylamino)methyl)phenyl)methanol typically involves the reaction of 4-formylphenylmethanol with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-formylphenylmethanol and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol. The temperature is maintained at around 25-30°C.
Procedure: The 4-formylphenylmethanol is dissolved in the solvent, and diethylamine is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(4-((Diethylamino)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-((Diethylamino)methyl)benzaldehyde or 4-((Diethylamino)methyl)benzoic acid.
Reduction: Formation of 4-((Diethylamino)methyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-((Diethylamino)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-((Diethylamino)methyl)phenyl)methanol involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
Phenylmethanol: Lacks the diethylaminomethyl group, resulting in different chemical properties and reactivity.
4-((Dimethylamino)methyl)phenyl)methanol: Similar structure but with dimethylamino instead of diethylamino, leading to differences in steric and electronic effects.
4-((Diethylamino)methyl)benzaldehyde: Oxidized form of (4-((Diethylamino)methyl)phenyl)methanol.
Uniqueness
This compound is unique due to the presence of both the diethylaminomethyl group and the hydroxyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
91271-57-7 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC 名称 |
[4-(diethylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI 键 |
BCTQOKMMSCGSIZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


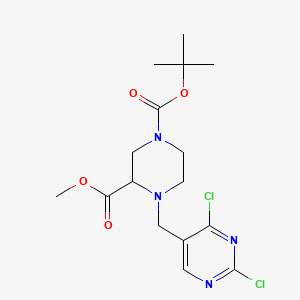
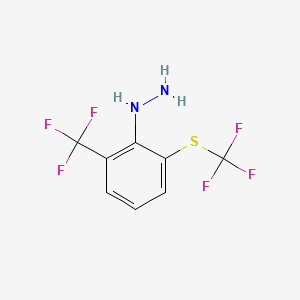
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
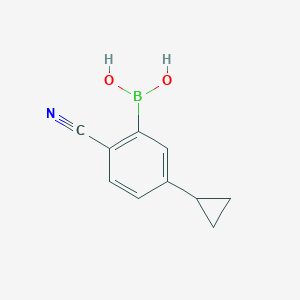
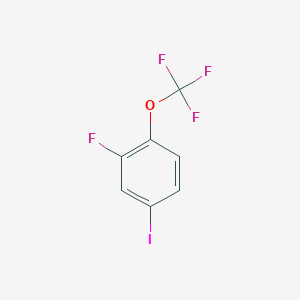
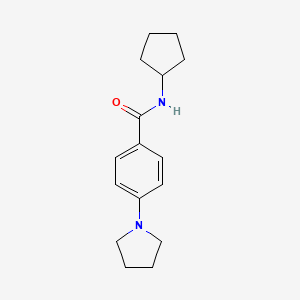
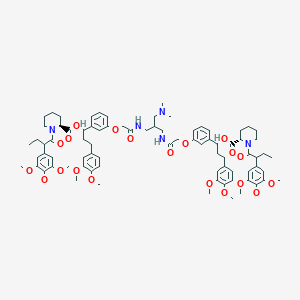
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)
